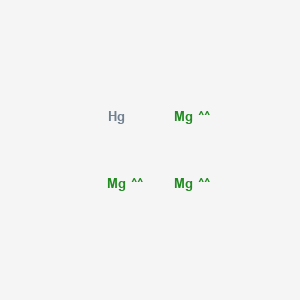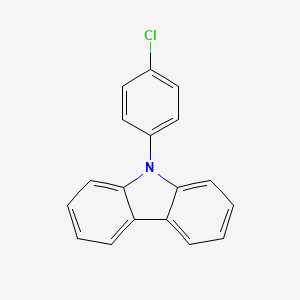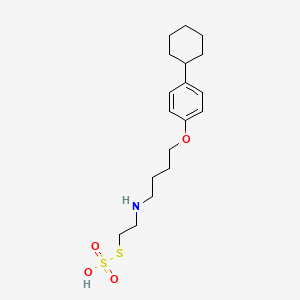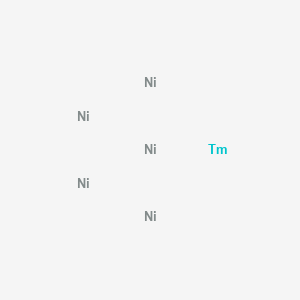
Magnesium--mercury (3/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium–mercury (3/1) is a compound formed by the combination of magnesium and mercury in a 3:1 molar ratio
准备方法
Synthetic Routes and Reaction Conditions
Magnesium–mercury (3/1) can be synthesized through the direct reaction of magnesium and mercury. The reaction typically involves heating magnesium and mercury together in a controlled environment to form the desired compound. The reaction conditions, such as temperature and pressure, need to be carefully controlled to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of magnesium–mercury (3/1) involves similar methods to those used in laboratory synthesis but on a larger scale. The process requires precise control of reaction conditions to ensure the purity and consistency of the final product. Industrial methods may also involve additional purification steps to remove any impurities that may be present.
化学反应分析
Types of Reactions
Magnesium–mercury (3/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and mercury oxide.
Reduction: It can be reduced under certain conditions to yield elemental magnesium and mercury.
Substitution: The compound can participate in substitution reactions where one of its components is replaced by another element or compound.
Common Reagents and Conditions
Common reagents used in reactions with magnesium–mercury (3/1) include oxidizing agents such as oxygen and reducing agents like hydrogen. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving magnesium–mercury (3/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield magnesium oxide and mercury oxide, while reduction reactions may produce elemental magnesium and mercury.
科学研究应用
Magnesium–mercury (3/1) has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: Research is being conducted to explore the potential biological effects and applications of magnesium–mercury (3/1), including its use in studying cellular processes and interactions.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of certain medical conditions.
Industry: Magnesium–mercury (3/1) is used in various industrial processes, including the production of other compounds and materials.
作用机制
The mechanism of action of magnesium–mercury (3/1) involves its interaction with molecular targets and pathways within a given system. The compound can affect various biochemical processes, including enzyme activity and cellular signaling pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to magnesium–mercury (3/1) include other magnesium-mercury alloys and compounds, such as magnesium–mercury (2/1) and magnesium–mercury (1/1). These compounds share some properties with magnesium–mercury (3/1) but differ in their specific ratios and resulting characteristics.
Uniqueness
Magnesium–mercury (3/1) is unique due to its specific molar ratio, which imparts distinct properties and potential applications. The compound’s unique characteristics make it suitable for specific research and industrial applications that may not be achievable with other magnesium-mercury compounds.
属性
CAS 编号 |
12055-31-1 |
|---|---|
分子式 |
HgMg3 |
分子量 |
273.51 g/mol |
InChI |
InChI=1S/Hg.3Mg |
InChI 键 |
WMKFZTQOTZUZJB-UHFFFAOYSA-N |
规范 SMILES |
[Mg].[Mg].[Mg].[Hg] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14720507.png)



![3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B14720528.png)





![[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate](/img/structure/B14720578.png)

![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)-](/img/structure/B14720585.png)
